molecular formula C18H15N3OS B5821287 N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5821287
M. Wt: 321.4 g/mol
InChI Key: WRLVKDQKNGFCEE-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and analytical chemistry. The structure of this compound includes a naphthalene ring, a pyridine ring, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 4-methylpyridine-2-amine with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours .

Chemical Reactions Analysis

N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can affect the activity of enzymes and other proteins. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities, as it can disrupt essential metal-dependent processes in microorganisms and cancer cells .

Comparison with Similar Compounds

N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide can be compared with other thiourea derivatives, such as:

    N-benzoyl-N’-phenylthiourea: Similar in structure but with a benzene ring instead of a naphthalene ring. It also exhibits antimicrobial and anticancer activities.

    N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a naphthalene ring.

Properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-9-10-19-16(11-12)20-18(23)21-17(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVKDQKNGFCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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